3-Bromo-1,1,1-trichloro-2-methylbutane
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Overview
Description
3-Bromo-1,1,1-trichloro-2-methylbutane is an organic compound with the molecular formula C5H8BrCl3 It is a halogenated hydrocarbon, characterized by the presence of bromine and chlorine atoms attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,1,1-trichloro-2-methylbutane typically involves the halogenation of 2-methylbutane. The process can be carried out through the following steps:
Chlorination: 2-Methylbutane is first chlorinated using chlorine gas in the presence of ultraviolet light or a radical initiator to produce 1,1,1-trichloro-2-methylbutane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and advanced separation techniques may be employed to enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,1,1-trichloro-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH, NH3, or RSH in polar solvents.
Elimination: Strong bases like KOH or NaOEt in ethanol.
Oxidation: Oxidizing agents like KMnO4 or CrO3.
Reduction: Reducing agents like LiAlH4 or NaBH4.
Major Products
Substitution: Formation of alcohols, amines, or thiols.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
3-Bromo-1,1,1-trichloro-2-methylbutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and chlorine atoms into molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-1,1,1-trichloro-2-methylbutane involves its interaction with nucleophiles and bases. The bromine and chlorine atoms act as leaving groups, allowing the compound to undergo substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or bases used .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methylbutane: A similar compound with a different halogenation pattern.
2-Bromo-2-methylbutane: Another halogenated butane with bromine at a different position.
1,1,1-Trichloro-2-methylbutane: A compound with only chlorine atoms and no bromine.
Uniqueness
3-Bromo-1,1,1-trichloro-2-methylbutane is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and chemical properties. This dual halogenation allows for a wider range of chemical transformations and applications compared to compounds with only one type of halogen .
Properties
CAS No. |
6291-33-4 |
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Molecular Formula |
C5H8BrCl3 |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
3-bromo-1,1,1-trichloro-2-methylbutane |
InChI |
InChI=1S/C5H8BrCl3/c1-3(4(2)6)5(7,8)9/h3-4H,1-2H3 |
InChI Key |
GGLUIKUWBLTLKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)Br)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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